O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride

Electrophilic amination Structure‑reactivity relationship Leaving‑group ability

Standard electrophilic amination reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) often exhibit excessive reactivity, leading to poor chemoselectivity in polyfunctional substrates. O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride (CAS 2095409-08-6) solves this via its methylene spacer, which electronically decouples the dinitrophenyl ring, converting the leaving group from a phenoxide (pKₐ ~4.1) to a benzyl alcohol derivative (pKₐ ~14-15). This modulation enables controlled NH₂ transfer for complex heterocycles and peptide scaffolds. - Enables chemoselective amination unattainable with DPH - 2,4-Dinitrobenzyl group serves as a photoremovable protecting moiety (UV 320-365 nm) for light-triggered release - Dual functionality as both protecting group and chromophoric label simplifies reaction monitoring - Purity: ≥95% | M.W.: 249.61 g/mol | m.p.: ~173°C

Molecular Formula C7H8ClN3O5
Molecular Weight 249.61
CAS No. 2095409-08-6
Cat. No. B2400935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride
CAS2095409-08-6
Molecular FormulaC7H8ClN3O5
Molecular Weight249.61
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl
InChIInChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H
InChIKeyFUPGJBBLPNROIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine Hydrochloride (CAS 2095409-08-6): Baseline Compound Profile and Procurement Context


O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride (CAS 2095409-08-6) is a substituted hydroxylamine derivative featuring a 2,4-dinitrophenyl moiety linked via a methylene bridge to the hydroxylamine oxygen, supplied as the hydrochloride salt (molecular weight 249.61 g/mol) [1]. Unlike the more widely studied O-(2,4-dinitrophenyl)hydroxylamine (CAS 17508-17-7), which bears a direct O‑aryl bond, this compound incorporates a benzyl‑type spacer that fundamentally alters its electronic character, steric profile, and leaving‑group ability. It is primarily positioned as a specialized electrophilic amination reagent and a synthetic intermediate for nitrogen‑containing compounds, offered by select suppliers at purities typically ≥95% . Its niche status necessitates rigorous evaluation against close analogs before procurement for critical research applications.

Why O-[(2,4-Dinitrophenyl)methyl]hydroxylamine Hydrochloride Cannot Be Replaced by Generic Hydroxylamine or Simple O‑Aryl Analogs


Superficial substitution by hydroxylamine hydrochloride or by direct O‑aryl analogs such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) overlooks critical structure‑reactivity relationships. The methylene spacer in the target compound electronically decouples the dinitrophenyl ring from the hydroxylamine oxygen, converting the leaving group from a phenoxide to a benzyl alcohol derivative; this modulates the electrophilicity and the rate of NH₂ transfer, potentially enabling chemoselectivity unattainable with DPH . Furthermore, the 2,4‑dinitro substitution pattern on the benzyl ring confers distinct photochemical properties not shared by mono‑nitrobenzyl analogs such as O-(4-nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2) . Physical properties also differ markedly: the target compound melts at approximately 173 °C, whereas O-(4-nitrobenzyl)hydroxylamine hydrochloride decomposes around 215 °C, reflecting divergent crystal packing and thermal stability profiles that may influence storage and handling protocols .

Quantitative Evidence Guide: O-[(2,4-Dinitrophenyl)methyl]hydroxylamine Hydrochloride Differentiation Data


Structural Differentiation: Methylene Spacer vs. Direct O‑Aryl Bond Alters Leaving‑Group Properties

The target compound contains a CH₂ spacer between the 2,4-dinitrophenyl ring and the hydroxylamine oxygen, in contrast to the direct O‑aryl linkage in O-(2,4-dinitrophenyl)hydroxylamine (DPH, CAS 17508-17-7) . This architectural difference transforms the leaving group from 2,4-dinitrophenoxide (pKₐ of conjugate acid ~4.1) to 2,4-dinitrobenzyl alcohol (pKₐ of conjugate acid ~14–15), representing a decrease in leaving‑group acidity of approximately 10 pKₐ units [1]. The substantially poorer leaving‑group ability of the benzyl alcohol system predicts slower, more controllable NH₂ transfer kinetics, which may enhance chemoselectivity in substrates bearing multiple nucleophilic sites.

Electrophilic amination Structure‑reactivity relationship Leaving‑group ability

Melting Point and Thermal Stability: Differentiation from 4‑Nitrobenzyl and 3,5‑Dinitrobenzyl Analogs

The hydrochloride salt of O-[(2,4-dinitrophenyl)methyl]hydroxylamine exhibits a melting point of approximately 173 °C . This value is intermediate between O-(2,4-dinitrophenyl)hydroxylamine (mp 112 °C) and O-(4-nitrobenzyl)hydroxylamine hydrochloride (mp 215 °C, decomposition) . The regioisomeric O-(3,5-dinitrobenzyl)hydroxylamine hydrochloride (CAS 127312-04-3) has no publicly reported melting point, precluding direct comparison within the dinitrobenzyl series. The 173 °C melting point suggests a crystalline form with moderate lattice energy, potentially offering a practical balance between ambient‑temperature handling convenience and thermal robustness during shipping and storage.

Thermal characterization Melting point Storage stability

Purity and Batch Consistency: Vendor‑Specified 97% Minimum Purity for the Free Base Form

The free base form of O-[(2,4-dinitrophenyl)methyl]hydroxylamine (CAS 1542442-38-5) is commercially available with a minimum purity specification of 97% . This is comparable to or exceeds the typical purity range of 95–98% reported for the closely related O-(2,4-dinitrophenyl)hydroxylamine from multiple suppliers . However, no certified reference standard or pharmacopeial monograph exists for this compound, meaning that purity claims are vendor‑dependent and should be verified by orthogonal analytical methods (HPLC, NMR, elemental analysis) upon receipt. For the hydrochloride salt form (CAS 2095409-08-6), specific purity specifications are less consistently reported, requiring direct inquiry to suppliers.

Purity specification Quality control Procurement criteria

Differential Enzyme Inhibition: Methylene Spacer Alters Activity Against D‑Amino Acid Oxidase Relative to O‑Aryl Analog

O-(2,4-Dinitrophenyl)hydroxylamine (DPH, the direct O‑aryl analog lacking the methylene spacer) is a well‑characterized rapid active‑site‑directed inhibitor of D‑amino acid oxidase (DAAO), achieving complete inactivation through covalent modification of methionine‑110 [1][2]. The target compound, bearing a methylene spacer, is predicted to exhibit altered inhibitory kinetics and/or potency due to the changed geometry and electronic character at the hydroxylamine nitrogen. However, no direct head‑to‑head enzyme inhibition data for the target compound against purified DAAO has been published. The structural analogy to DPH supports the hypothesis that the 2,4‑dinitrophenyl pharmacophore is essential for active‑site recognition, while the methylene spacer may modulate the rate of covalent modification.

Enzyme inhibition D-amino acid oxidase Structure‑activity relationship

Photochemical Potential: 2,4‑Dinitrobenzyl Group as a Photoremovable Protecting Moiety

The 2,4‑dinitrobenzyl (DNB) group is a well‑established photoremovable protecting group in synthetic organic chemistry, undergoing photocleavage upon UV irradiation (typically 320–365 nm) [1]. The target compound incorporates the DNB moiety attached to hydroxylamine, potentially enabling light‑triggered release of free hydroxylamine or its subsequent reaction products. This photochemical capability is not shared by O-(2,4-dinitrophenyl)hydroxylamine, where the dinitrophenyl group is directly O‑linked and functions as a leaving group in thermal electrophilic amination rather than as a photolabile unit . The mono‑nitro analog O-(4-nitrobenzyl)hydroxylamine has been utilized as a UV chromophore for HPLC detection but lacks the enhanced photoreactivity conferred by the second nitro substituent .

Photolabile protecting group Caged compounds Photochemistry

Optimal Application Scenarios for O-[(2,4-Dinitrophenyl)methyl]hydroxylamine Hydrochloride Based on Evidence


Controlled Electrophilic Amination Requiring Attenuated Reactivity

The methylene spacer in the target compound is predicted to reduce electrophilicity at the hydroxylamine nitrogen relative to O-(2,4-dinitrophenyl)hydroxylamine (DPH) by converting the leaving group from a relatively acidic phenol (pKₐ ~4.1) to a weakly acidic benzyl alcohol (pKₐ ~14–15). This property makes the compound a candidate for amination reactions where DPH reacts too vigorously or with insufficient chemoselectivity, such as in substrates bearing multiple competing nucleophilic sites (e.g., polyfunctional heterocycles, peptide scaffolds) . Researchers should experimentally verify the amination rate and selectivity profile under their specific reaction conditions before scaling.

Photocaged Hydroxylamine Delivery for Chemical Biology

The 2,4‑dinitrobenzyl group is a recognized photoremovable protecting moiety that undergoes cleavage upon UV irradiation (320–365 nm) [1]. The target compound, incorporating the DNB group linked to hydroxylamine, is suited for applications requiring light‑triggered release of hydroxylamine or its derivatives—for example, spatial and temporal control of oxime formation in live‑cell imaging, spatially resolved surface functionalization, or photorelease studies of bioactive hydroxylamine metabolites. This application scenario is inaccessible to direct O‑aryl hydroxylamines such as DPH, which lack a photolabile linkage .

Comparative Structure–Activity Studies of D‑Amino Acid Oxidase Inhibitors

The established inhibitory activity of O-(2,4-dinitrophenyl)hydroxylamine against D‑amino acid oxidase (DAAO), involving covalent modification of methionine‑110 [2][3], provides a strong rationale for evaluating the methylene‑spacer analog in head‑to‑head enzyme assays. Differences in inactivation kinetics, active‑site binding affinity, or residue selectivity revealed by such comparative studies could inform the design of DAAO‑targeted probes or therapeutics. Procurement of the target compound alongside DPH enables this direct comparison.

Synthetic Intermediate for Nitrogen‑Rich Heterocycles and Functionalized Aromatics

The compound serves as a specialized building block for the synthesis of oximes, hydrazones, and nitrogen‑containing heterocycles, as noted in its general description as an intermediate in organic synthesis [4]. The 2,4‑dinitrobenzyl moiety can act as both a protecting group and a chromophoric label, facilitating reaction monitoring by UV‑Vis spectroscopy or TLC. This dual functionality streamlines synthetic workflows where intermediate detection is otherwise challenging.

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